![molecular formula C15H14O2 B1323481 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69535-85-9](/img/structure/B1323481.png)

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

Determination of Molecular Structure in Solution

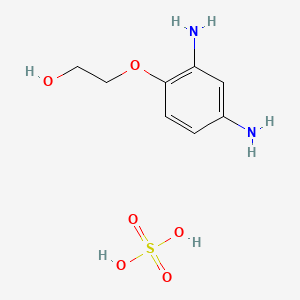

The study of S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid, as detailed in the first paper, reveals that its molecular structure in solution is concentration-dependent, forming a supramolecular tetramer when the concentration increases. The tetramer consists of monomers linked by hydrogen-bonded carboxylic acid groups. Density Functional Theory (DFT) calculations identified the "aaab" conformation as the most energetically favorable, supported by infrared (IR) and vibrational circular dichroism (VCD) spectroscopy data .

Synthesis Analysis

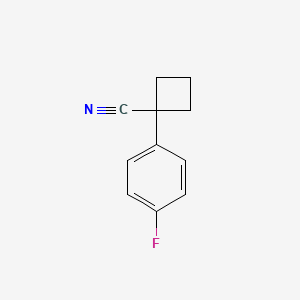

The second paper introduces the 2,5-dimethylphenacyl chromophore as a novel photoreleasable protecting group for carboxylic acids. Photolysis of the esters yields the corresponding carboxylic acids in high yields, demonstrating an efficient method for carboxylic acid protection and release . Another approach for protecting carboxylic acids is described in the third paper, where 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used to form stable amides under basic conditions, which can be converted back to carboxylic acids or other derivatives .

Molecular Structure Analysis

The fourth paper discusses the crystal structure of 2'-iodobiphenyl-4-carboxylic acid, which forms centrosymmetrical hydrogen-bonded dimers. The angles between the phenyl rings and between the carboxyl group and its attached phenyl ring were determined, providing insight into the molecular conformation . Similarly, the fifth paper examines the hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid, revealing the formation of cyclic dimer hydrogen bonds and the dihedral angles between the benzene rings and carboxyl groups .

Chemical Reactions Analysis

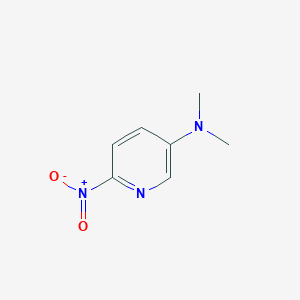

The tenth paper explores the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids, leading to rearranged N-acyl derivatives. This demonstrates a method for the addition of carboxylic acids to azirines, resulting in high yields of the rearranged products .

Physical and Chemical Properties Analysis

The sixth paper's X-ray structural examination of a cyclohexene carboxylic acid derivative reveals the anti-conformation of the carboxylic group, stabilized by an intramolecular hydrogen bond. This provides information on the physical state and conformational preferences of the molecule . The seventh paper's combined experimental and quantum chemical study on a pyrrole carboxylate derivative offers insights into its molecular structure, spectroscopic properties, and interaction analysis, contributing to the understanding of its physical and chemical properties . Lastly, the eighth paper's X-ray diffraction and quantum-chemical analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid confirm the endo isomer form and provide a comparison with the experimental data .

Scientific Research Applications

Environmental Health and Toxicology

Research has shown that exposure to organophosphate pesticides and polychlorinated biphenyls, which may include compounds like 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, can impact neonatal behavior and primitive reflexes. These substances were studied in a multiethnic pregnancy cohort, revealing a relationship between prenatal exposure levels and anomalies in primitive reflexes, an essential marker of neurologic integrity (Engel et al., 2007).

Exposure Assessment and Epidemiology

A study in South Australia evaluated the extent of environmental exposure to organophosphorus and pyrethroid pesticides in preschool children, representing a critical demographic due to their developmental vulnerability. The research identified widespread exposure to these compounds, emphasizing the necessity of public health policies to regulate and monitor the use of such chemicals (Babina et al., 2012).

Pharmacokinetics and Drug Monitoring

A study conducted to assess the bioequivalence of biphenyl dimethyl dicarboxylate products, which are closely related to this compound, provided valuable insights into the pharmacokinetics of these substances. The research, involving healthy male volunteers, indicated that these compounds have similar pharmacokinetic profiles, which is crucial for ensuring the efficacy and safety of pharmaceutical products containing such compounds (Han et al., 1994).

Environmental Monitoring

A comprehensive study highlighted the importance of assessing the absorption of pyrethroids, which may include this compound derivatives, in the general population through the measurement of urinary metabolites. The research underlined the prevalence of these compounds in daily life and their potential health implications, emphasizing the need for continuous environmental and health monitoring (Fortin et al., 2008).

Safety and Hazards

properties

IUPAC Name |

3-methyl-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620377 | |

| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69535-85-9 | |

| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)